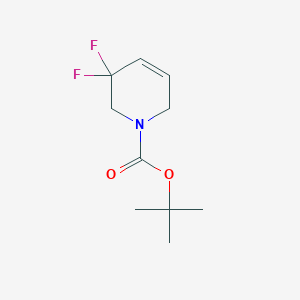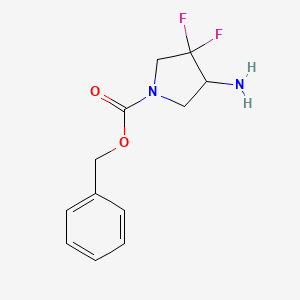
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a fluorinated organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a tetrahydropyridine ring structure. Its unique chemical structure makes it an interesting subject for study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the use of fluorinated reagents and specific reaction conditions to introduce the fluorine atoms into the molecule. One common synthetic route involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-Butyl 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: Similar in structure but with a hydroxyl group instead of a tetrahydropyridine ring.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains an oxo group instead of a tetrahydropyridine ring. These compounds share some structural similarities but differ in their functional groups and chemical properties, making this compound unique in its own right.
Propriétés
Formule moléculaire |
C10H15F2NO2 |
|---|---|
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
tert-butyl 3,3-difluoro-2,6-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13-6-4-5-10(11,12)7-13/h4-5H,6-7H2,1-3H3 |
Clé InChI |
VJKOSCYGPGLZJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC=CC(C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B12097478.png)

![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)

![(10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one](/img/structure/B12097498.png)
![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)





![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)
